molecular formula C16H15N7O4S B2697311 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide CAS No. 2034486-62-7

2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide

Cat. No.: B2697311
CAS No.: 2034486-62-7
M. Wt: 401.4
InChI Key: GTSQVLGMAPZMDH-UHFFFAOYSA-N
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Description

This compound features a 1,3-dimethyl-2,6-dioxo-tetrahydro-1H-purin-7-yl core linked via an acetamide group to a thiophene ring substituted with a 3-methyl-1,2,4-oxadiazole. The purine moiety is a heterocyclic scaffold common in bioactive molecules, often associated with adenosine receptor modulation or kinase inhibition . The molecular formula is C₁₉H₁₈N₆O₃S, with a molecular weight of 410.45 g/mol.

Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O4S/c1-8-18-13(27-20-8)9-4-5-28-14(9)19-10(24)6-23-7-17-12-11(23)15(25)22(3)16(26)21(12)2/h4-5,7,11H,6H2,1-3H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIPHZHDKRHLMR-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C[N+]3=CN=C4C3C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N7O4S+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide is a complex organic molecule belonging to the purine derivatives class. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article reviews its biological activity based on various studies and data sources.

Chemical Structure and Properties

The compound's structure includes a purine ring system substituted with multiple functional groups that may influence its biological interactions. The molecular formula is C15H16N6O4SC_{15}H_{16}N_{6}O_{4}S, and it has a molecular weight of approximately 364.39 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can modulate enzyme activities and receptor functions, potentially leading to various biochemical responses. The compound may inhibit enzymes involved in DNA replication or repair mechanisms, which is significant for anticancer applications.

Anticancer Properties

Recent studies have indicated that derivatives of purine compounds exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines such as H460 and A549. The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as 5.929 ± 0.97 μM and 6.76 ± 0.25 μM respectively .
Cell Line IC50 (μM) Effect
H4605.929 ± 0.97Apoptosis induction
A5496.76 ± 0.25Apoptosis induction

Antimicrobial Activity

The compound's potential antimicrobial properties are also under investigation. Similar purine derivatives have shown efficacy against various bacterial strains and fungi, suggesting that this compound may possess similar capabilities.

Study on Apoptosis Induction

A study focusing on the apoptosis-inducing effects of related theophylline derivatives demonstrated that these compounds could significantly increase the Bax/Bcl-2 ratio in treated cells, leading to enhanced apoptosis . This suggests that the compound under review may also exhibit similar mechanisms.

Toxicity Assessments

In evaluating the safety profile of these compounds, normal hepatocyte cells (LO2) showed minimal toxicity at therapeutic concentrations when exposed to similar derivatives . This indicates a favorable therapeutic index for potential clinical applications.

Research Findings Overview

Research has demonstrated that the biological activities of purine derivatives can be influenced by structural modifications:

  • Enzyme Inhibition : Compounds similar to the one have been shown to inhibit enzymes critical for cancer cell proliferation.
  • Receptor Interaction : The interaction with specific receptors can lead to either agonistic or antagonistic effects depending on the structural nuances of the compound.
  • Cell Viability Effects : Concentration-dependent effects on cell viability have been observed across various cancer cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, molecular properties, and hypothesized bioactivities of the target compound with analogous acetamide derivatives:

Compound Name / Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Hypothesized Bioactivity Reference
Target Compound : 2-(1,3-dimethyl-2,6-dioxo-1H-purin-7-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide C₁₉H₁₈N₆O₃S 410.45 Thiophene-oxadiazole, purine-dione Kinase inhibition, receptor antagonism
2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-(1-phenylethyl)acetamide C₁₈H₂₀N₆O₃ 368.40 1-Phenylethyl group Anti-inflammatory, enzyme modulation
2-[(7-Ethyl-1,3-dimethylpurin-8-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide C₁₈H₂₀F₃N₅O₂S 427.45 Trifluoromethylphenyl, sulfanyl linkage Enhanced binding affinity, metabolic stability
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₁₀Cl₂N₂OS 289.18 Dichlorophenyl, thiazole Antimicrobial, penicillin-like activity
N-(2,6-Dimethylphenyl)-2-[(4-ethyl-5-{[(6-oxo-1-phenylpyridazin-3-yl)oxy]methyl}-triazol-3-yl)sulfanyl]acetamide C₂₅H₂₆N₆O₃S 490.58 Triazole-pyridazinyl, sulfanyl linkage Anti-inflammatory, redox modulation

Key Structural and Functional Comparisons:

Core Heterocycles :

  • The target compound’s purine-dione core distinguishes it from simpler acetamides (e.g., ’s dichlorophenyl-thiazole derivative). Purine derivatives often target enzymes like phosphodiesterases or kinases .
  • In contrast, thiazole () and triazole () substituents may prioritize antimicrobial or anti-inflammatory pathways .

Electron-withdrawing groups (e.g., trifluoromethyl in ) improve metabolic stability and receptor affinity, while chlorine atoms () may enhance antibacterial activity .

Synthetic Routes :

  • The target compound’s synthesis likely involves coupling a purine-acetamide intermediate with a pre-functionalized thiophene-oxadiazole moiety, analogous to methods in (1,3-dipolar cycloaddition for triazole-acetamides) .
  • and highlight the use of hydrazide and alkylation reactions for purine-acetamide derivatives, suggesting shared synthetic strategies .

The oxadiazole-thiophene motif may confer selectivity for bacterial or cancer targets, as seen in similar compounds (e.g., ’s antimicrobial activity) .

Research Findings and Limitations

  • Structural Insights : Computational studies (e.g., HOMO-LUMO analysis in ) indicate that electron-deficient substituents (e.g., oxadiazole) enhance reactivity and binding, supporting the target compound’s design .
  • Data Gaps: No direct bioactivity or pharmacokinetic data are available for the target compound. Extrapolation from analogs remains speculative.
  • Synthetic Challenges: Functionalizing the thiophene-oxadiazole moiety requires precise regioselectivity, as noted in ’s triazole synthesis .

Q & A

Q. What synthetic routes are recommended for synthesizing the target compound?

Methodological Answer: A robust method involves 1,3-dipolar cycloaddition between azide and alkyne precursors, catalyzed by Cu(OAc)₂ in a tert-BuOH:H₂O (3:1) solvent system at room temperature for 6–8 hours. Key steps include:

  • Purification via recrystallization (ethanol) .
  • Characterization using IR and NMR spectroscopy (e.g., IR peaks: ~1670 cm⁻¹ for C=O; NMR signals: δ 5.38–5.48 ppm for –CH₂ groups) .
Reaction Components Conditions
Azide precursor (0.5 mmol)Solvent: tert-BuOH:H₂O (3:1)
Alkyne precursor (0.5 mmol)Catalyst: Cu(OAc)₂ (10 mol%)
Reaction time: 6–8 hoursWorkup: Ethyl acetate extraction

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, –NH at ~3260 cm⁻¹) .
  • NMR Spectroscopy : Assign protons (e.g., triazole protons at δ 8.36 ppm) and carbons (e.g., carbonyl carbons at ~165 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for derivatives) .

Q. How can researchers optimize purification of the compound?

Methodological Answer:

  • Recrystallization : Use ethanol or 1,4-dioxane for high-purity yields .
  • Column Chromatography : Employ silica gel with hexane:ethyl acetate gradients for complex mixtures .

Advanced Research Questions

Q. How can computational methods enhance synthesis optimization?

Methodological Answer:

  • Quantum Chemical Calculations : Predict reaction pathways and transition states using DFT (e.g., B3LYP/6-31G* level) to identify energetically favorable conditions .
  • AI-Driven Models : Integrate tools like COMSOL Multiphysics to simulate reaction parameters (e.g., solvent effects, catalyst loading) and reduce trial-and-error experimentation .
Computational Parameter Application
HOMO-LUMO AnalysisPredict reactivity and electron transitions
Reaction Path Search AlgorithmsIdentify mechanistic intermediates

Q. How to resolve contradictions in spectral data across studies?

Methodological Answer:

  • Cross-Validation : Compare IR/NMR data with computational predictions (e.g., DFT-calculated vibrational frequencies) .
  • Tautomerism Analysis : Investigate thione-thiol tautomerism using temperature-dependent NMR or theoretical studies .

Q. What strategies address unexpected byproducts in synthesis?

Methodological Answer:

  • Mechanistic Probes : Use isotopic labeling (e.g., ¹³C) or trapping agents to identify intermediates .
  • Byproduct Isolation : Employ preparative HPLC or fractional crystallization for structural elucidation .

Q. How to assess the compound’s potential biological activity?

Methodological Answer:

  • In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
  • Docking Studies : Model interactions with biological targets (e.g., ATP-binding pockets) using AutoDock Vina .

Data Contradiction and Analysis

Q. How to interpret conflicting solubility data in different solvents?

Methodological Answer:

  • Solvent Polarity Tests : Measure logP values experimentally (shake-flask method) or computationally (ChemAxon) .
  • Stress Testing : Expose the compound to varied pH/temperature and monitor stability via HPLC .

Q. What experimental approaches validate tautomeric forms?

Methodological Answer:

  • Variable-Temperature NMR : Track proton shifts (e.g., –NH vs. –SH) across 25–100°C .
  • X-ray Crystallography : Resolve tautomeric structures in the solid state .

Methodological Innovations

Q. How can AI accelerate reaction design for derivatives?

Methodological Answer:

  • Generative Chemistry Models : Train AI on PubChem datasets to propose novel derivatives with optimized properties .
  • High-Throughput Screening : Automate synthesis and characterization using robotic platforms .

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